![molecular formula C25H26BrN3O B2476843 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 946365-54-4](/img/structure/B2476843.png)
4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BIBX1382, and it is a selective antagonist of epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway is known to play a crucial role in the development and progression of various cancers, and BIBX1382 has shown promising results in inhibiting this pathway.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound "4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide" can be synthesized using methods similar to those described in the synthesis of Nilotinib and other benzamides (Wang Cong-zhan, 2009).
Structural Analysis : Compounds like 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives have been characterized using spectroscopic methods, providing insights into their molecular structures (G. Binzet et al., 2009).
Biological Activity
Antifungal Activity : Similar compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have shown antifungal activity against phytopathogenic fungi and yeasts (I. Ienascu et al., 2018).
Allosteric Modulation : Certain indole-2-carboxamides, which are structurally related to the query compound, have demonstrated allosteric modulation properties for cannabinoid receptors (Leepakshi Khurana et al., 2014).
Nucleic Acid Binding : Diaryltriazines, similar in structure, have been synthesized and shown to bind strongly to DNA and RNA model sequences, suggesting potential genetic interaction capabilities (Jarosław Spychała et al., 1994).
Inhibitory Effects : Bi-heterocyclic benzamides have been synthesized and evaluated as potent inhibitors of alkaline phosphatase, indicating potential therapeutic applications (M. Abbasi et al., 2019).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These could include direct binding to the target, causing conformational changes that affect the target’s function, or interacting with the target’s signaling pathways .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The indole nucleus is known to be an important pharmacophore in many biologically active compounds, suggesting that this compound may have favorable adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects . These could include changes in cellular signaling, gene expression, and metabolic processes .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOAZJMLRBYTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.